6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Overview
Description
6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that features a seven-membered azepine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 6-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors in the central nervous system, modulating neurotransmitter activity. The exact pathways and targets can vary depending on the specific derivatives and their structural modifications.
Comparison with Similar Compounds
Similar Compounds
6-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A precursor in the synthesis of the amino derivative.
4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Lacks the amino group, showing different reactivity and applications.
6-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A halogenated derivative with distinct chemical properties.
Uniqueness
6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to its amino group, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound in medicinal chemistry and organic synthesis.
Properties
CAS No. |
147750-50-3 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176 |
Origin of Product |
United States |
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